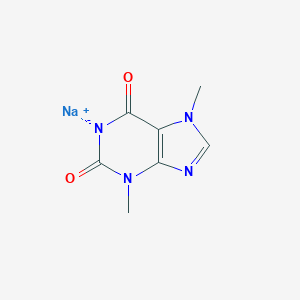

3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt, commonly known as the sodium salt of theobromine, is a derivative of theobromine. Theobromine is a naturally occurring alkaloid found in cocoa beans and is known for its stimulant effects similar to caffeine. It is a white crystalline powder with a bitter taste and is slightly soluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Theobromine can be synthesized from xanthine through methylation. The process involves the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then converted to its sodium salt by reacting with sodium hydroxide .

Industrial Production Methods: Industrially, theobromine is extracted from cocoa beans. The beans are fermented, dried, roasted, and then ground to produce cocoa mass. Theobromine is then extracted from the cocoa mass using solvents such as ethanol or water. The extracted theobromine is purified and converted to its sodium salt by reacting with sodium hydroxide .

Types of Reactions:

Oxidation: Theobromine can undergo oxidation reactions to form various derivatives.

Reduction: Reduction of theobromine can lead to the formation of dihydrotheobromine.

Substitution: Theobromine can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Theobromine can be oxidized to form 3,7-dimethyluric acid.

Reduction: Reduction can yield dihydrotheobromine.

Substitution: Halogenated derivatives such as 3,7-dimethyl-1H-purine-2,6-dione.

Wissenschaftliche Forschungsanwendungen

3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt has various applications in scientific research:

Chemistry: It is used as a standard in analytical chemistry for the calibration of instruments.

Biology: Theobromine is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: It is investigated for its cardiovascular effects, including its ability to dilate blood vessels and act as a diuretic.

Industry: Theobromine is used as a bittering agent in food products and pharmaceuticals.

Wirkmechanismus

Theobromine exerts its effects primarily by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the cardiovascular system. Theobromine also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .

Vergleich Mit ähnlichen Verbindungen

Caffeine (1,3,7-trimethylxanthine): Similar stimulant effects but more potent.

Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator effects.

Paraxanthine (1,7-dimethylxanthine): A metabolite of caffeine with similar stimulant properties.

Uniqueness: Theobromine is unique in its relatively mild stimulant effects compared to caffeine and theophylline. It has a longer half-life and is less likely to cause jitteriness or insomnia. Additionally, theobromine’s vasodilatory and diuretic properties make it useful in specific medical applications .

Biologische Aktivität

3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt (CAS No. 1010-59-9), is a sodium salt derivative of theobromine, a well-known methylxanthine compound. This compound exhibits a range of biological activities that have been the subject of various studies. Its potential therapeutic applications span across diuretic, bronchodilator, and cardiotonic effects.

- Molecular Formula : C₇H₈N₄O₂.Na

- Molecular Weight : 202.148 g/mol

- Chemical Structure : The structure features a purine base with two methyl groups at positions 3 and 7, contributing to its bioactivity.

Antimicrobial Properties

Recent studies have demonstrated that 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione exhibits significant antimicrobial activity. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests indicated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

- Antifungal Activity : It also demonstrates antifungal properties with MIC values against Candida albicans and Fusarium oxysporum ranging from 16.69 to 222.31 µM .

Diuretic Effects

The compound has been noted for its diuretic properties, which are attributed to its ability to inhibit phosphodiesterase activity, leading to increased levels of cyclic AMP and subsequent diuresis. This effect is particularly beneficial in managing conditions such as edema and hypertension.

Bronchodilator Effects

As a bronchodilator, it can relax bronchial smooth muscles, thus improving airflow in conditions like asthma and chronic obstructive pulmonary disease (COPD). The mechanism involves antagonism of adenosine receptors which leads to bronchodilation .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several methylxanthines including theobromine and its derivatives. The results indicated that the sodium salt form displayed enhanced antibacterial activity compared to its parent compound .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Pharmacokinetic Profile

In pharmacokinetic studies, the sodium salt demonstrated favorable absorption characteristics with a rapid onset of action due to its solubility profile compared to other forms .

Eigenschaften

IUPAC Name |

sodium;3,7-dimethylpurin-1-ide-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;/h3H,1-2H3,(H,9,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHPKSFNBCNLER-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)[N-]C(=O)N2C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-59-9 |

Source

|

| Record name | Theobromine, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.